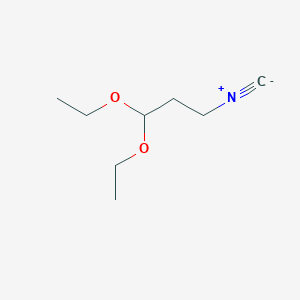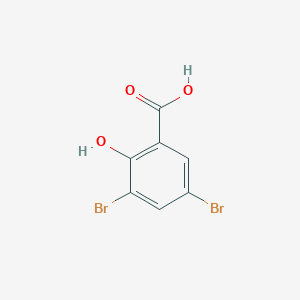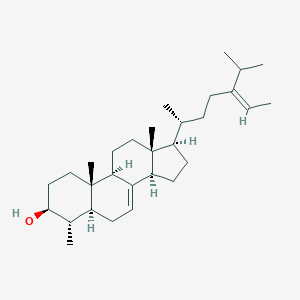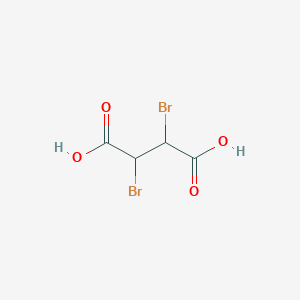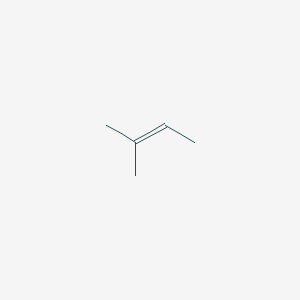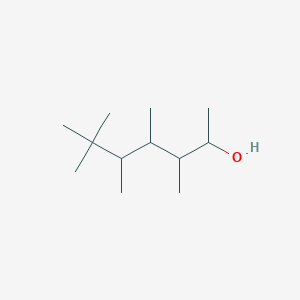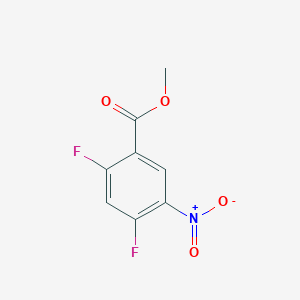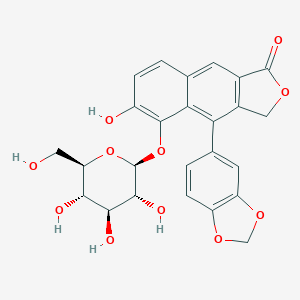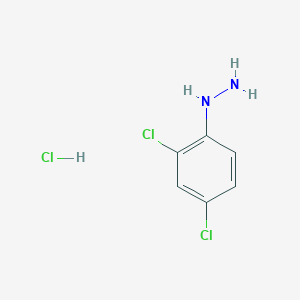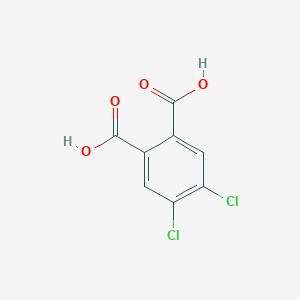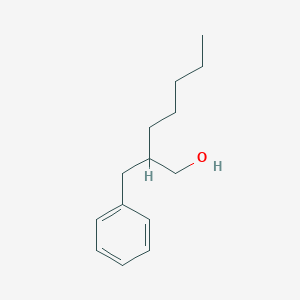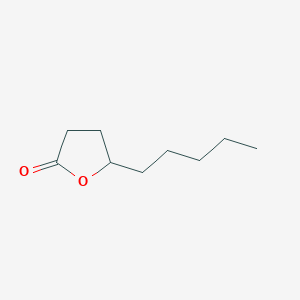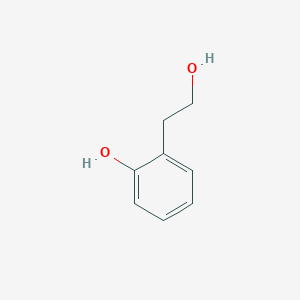
2-Hydroxyphenethyl alcohol
描述
2-Hydroxyphenethyl alcohol, also known as 2-(2-Hydroxyphenyl)ethanol, is an organic compound with the molecular formula C8H10O2. It is a phenolic alcohol characterized by a hydroxyl group attached to the benzene ring and an ethyl alcohol group. This compound is known for its clear yellow to yellow-brownish viscous liquid form and is slightly soluble in chloroform, dimethyl sulfoxide, and methanol .
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyphenethyl alcohol can be synthesized through various methods. One common method involves the reaction of phenol with ethylene oxide in the presence of a catalyst. Another method includes the reduction of 2-hydroxyphenylacetaldehyde using a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-hydroxyphenylacetaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.
化学反应分析
Types of Reactions: 2-Hydroxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxyphenylacetic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2-hydroxyphenylethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Hydroxyphenylacetic acid.
Reduction: 2-Hydroxyphenylethanol.
Substitution: Products depend on the nucleophile used.
科学研究应用
2-Hydroxyphenethyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-Hydroxyphenethyl alcohol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.
相似化合物的比较
2-Phenylethanol: Similar in structure but lacks the hydroxyl group on the benzene ring.
4-Hydroxyphenethyl alcohol: Similar but with the hydroxyl group at the para position.
2-Hydroxybenzyl alcohol: Similar but with the hydroxyl group directly attached to the benzene ring.
Uniqueness: 2-Hydroxyphenethyl alcohol is unique due to the presence of both a hydroxyl group and an ethyl alcohol group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFCOJLLBHXNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228312 | |
| Record name | 2-Hydroxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7768-28-7 | |
| Record name | 2-(2-Hydroxyethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7768-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyphenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007768287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7768-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxybenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYPHENYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6AV79GN9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2-hydroxyphenethyl alcohol and how is it characterized?
A1: this compound, also known as 2-(2-hydroxyethyl)phenol, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. Its structure consists of a phenol ring with a 2-hydroxyethyl substituent at the ortho position.
- IR: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch, C-H stretches (aromatic and aliphatic), and C-O stretches. []
Q2: Has this compound been found in natural sources?
A2: Yes, this compound was recently isolated as a natural product from the submerged whole broth of the fungus Antrodia camphorata. This discovery suggests potential biological activity for this compound. []
Q3: Can this compound be synthesized, and if so, what is a novel approach?
A3: While traditional methods exist, a recent study reported a novel one-pot synthesis of dihydrobenzosiloles from styrenes, which can then be efficiently converted into 2-hydroxyphenethyl alcohols. This method utilizes a nickel-catalyzed hydrosilylation followed by an iridium-catalyzed dehydrogenative cyclization, offering a practical route to this valuable compound. []
Q4: How does this compound behave as a ligand with organometallic compounds?
A4: Research indicates that this compound acts as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. Specifically, it coordinates to trialkylaluminum species through both its phenolic and aliphatic hydroxyl groups. This interaction leads to the formation of cyclic organoaluminum complexes, showcasing its potential in coordination chemistry and catalysis. []
Q5: Can the cyclization of this compound be facilitated?
A5: Yes, studies have shown that this compound can undergo cyclization in acidic conditions using dimethyl carbonate (DMC) as a reagent. The proposed mechanism involves the formation of a phenonium ion intermediate, stabilized by the neighboring hydroxyl group, which then undergoes intramolecular cyclization to yield the cyclic ether product. This method highlights the versatility of DMC in organic synthesis. []
Q6: What is the significance of studying this compound in liquid-assisted secondary ion mass spectrometry (LSIMS)?
A6: Research using this compound as a matrix in LSIMS provides valuable insights into ionization processes. Analysis of derivatized monosaccharides in this matrix revealed the dominance of [M – H]+ ions, suggesting that ionization in LSIMS may not be analogous to techniques like chemical ionization. These findings contribute to a better understanding of ionization mechanisms in mass spectrometry. []
Q7: What is the potential application of this compound in food science?
A7: this compound has been identified as one of the predominant phenolic compounds in pomegranate juice. [] Phenolic compounds are known for their antioxidant properties, contributing to the health benefits associated with pomegranate consumption.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


